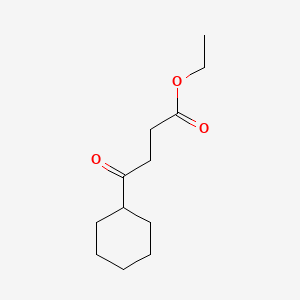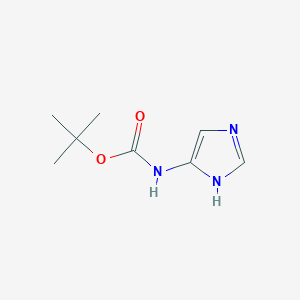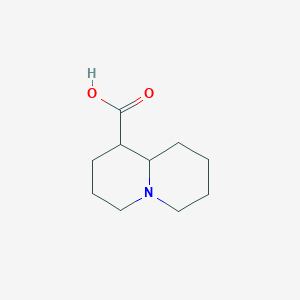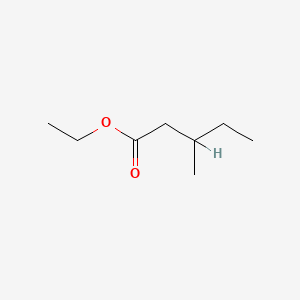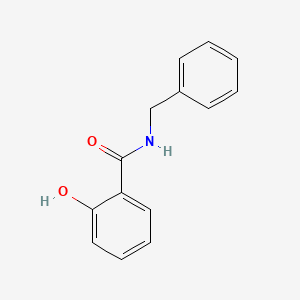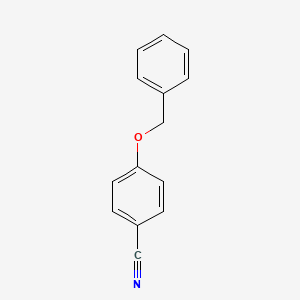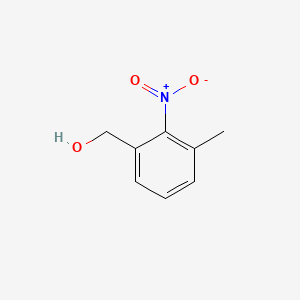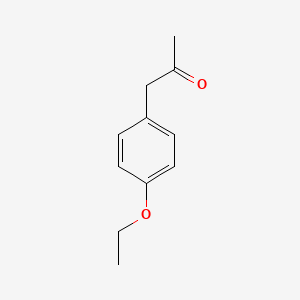
1-(4-乙氧基苯基)丙酮
描述
Synthesis Analysis
The title compound 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one has been synthesized and characterized by NMR, IR, and mass spectral analysis .Molecular Structure Analysis
The molecular formula of 1-(4-Ethoxyphenyl)acetone is C11H14O2 . The IUPAC name is 1-(4-ethoxyphenyl)propan-2-one . The InChIKey is QFAYQKVAKVNBNG-UHFFFAOYSA-N . The Canonical SMILES is CCOC1=CC=C(C=C1)CC(=O)C .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Ethoxyphenyl)acetone is 178.23 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 26.3 Ų . The heavy atom count is 13 .科学研究应用
Organic Synthesis Intermediate
1-(4-ethoxyphenyl)propan-2-one: serves as an intermediate in the synthesis of various organic compounds. Its ethoxy group can undergo deprotection to yield phenolic structures, which are pivotal in creating pharmaceuticals and agrochemicals .
Photoinitiator Precursor
This compound is used in the development of photoinitiators for UV-curable resins. The ketone group in 1-(4-ethoxyphenyl)propan-2-one can be functionalized to produce compounds that initiate polymerization when exposed to UV light .
Fragrance Chemistry
In the field of fragrance chemistry, 1-(4-ethoxyphenyl)propan-2-one is a potential precursor for synthesizing novel aromatic compounds, contributing to the creation of new scents and flavors .
Liquid Crystal Technology
The compound’s molecular structure is conducive to the formation of liquid crystals, which are essential in the manufacturing of displays for electronic devices. Research is ongoing to optimize these materials for better performance and stability .
Analytical Chemistry Reagent
1-(4-ethoxyphenyl)propan-2-one: can be used as a reagent in analytical chemistry to identify or quantify substances. Its reaction with various analytes can be measured using techniques like HPLC or LC-MS .
Material Science
In material science, this compound is explored for its properties in creating advanced materials with specific optical or electrical characteristics. It could be used in the development of organic semiconductors .
Medicinal Chemistry
The compound finds applications in medicinal chemistry where it is used as a building block for the synthesis of drug candidates. Its structure can be modified to interact with biological targets, aiding in the discovery of new medicines .
Pesticide Development
1-(4-ethoxyphenyl)propan-2-one: is also investigated for its use in developing new pesticides. Its phenyl ring can be derivatized to produce compounds that are effective against a variety of agricultural pests .
安全和危害
属性
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAYQKVAKVNBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341330 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)acetone | |
CAS RN |
144818-72-4 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)
